molecular formula C16H11N3O2 B8105784 2-(1H-indazol-3-yl)-1H-indole-6-carboxylic acid

2-(1H-indazol-3-yl)-1H-indole-6-carboxylic acid

Cat. No.: B8105784
M. Wt: 277.28 g/mol
InChI Key: LGCYYLQERLQEPI-UHFFFAOYSA-N
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Description

2-(1H-Indazol-3-yl)-1H-indole-6-carboxylic acid is a high-value, complex heterocyclic compound designed for pharmaceutical and oncology research. This molecule features a hybrid architecture combining indazole and indole pharmacophores, two scaffolds renowned for their broad biological activity and prevalence in medicinal chemistry . The indazole motif is a privileged structure in drug discovery, found in several approved therapeutics and clinical candidates. It is a key component in potent apoptotic antiproliferative agents that operate through a multi-targeted mechanism, as well as in tyrosine kinase inhibitors such as Pazopanib and Axitinib used to treat renal cell carcinoma . The indole ring system, similarly, is associated with a wide spectrum of biological activities and is a common building block in the synthesis of bioactive molecules . The strategic fusion of these two cores into a single molecule creates a novel chemical entity with significant potential for the development of new multi-targeted kinase inhibitors. Key Research Applications: Anticancer Agent Development: This compound serves as a critical intermediate for synthesizing novel molecules that can be evaluated as potent apoptotic agents against various cancer cell lines . Multi-Target Kinase Inhibition: Structural analogues are investigated for their ability to simultaneously inhibit key oncogenic targets, such as EGFR, c-Met, and CDK2, which is a promising strategy to overcome drug resistance in chemotherapy . Structure-Activity Relationship (SAR) Studies: The functionalizable carboxylic acid group at the 6-position of the indole ring allows for further derivatization, enabling medicinal chemists to explore SAR and optimize potency, selectivity, and pharmacokinetic properties . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(1H-indazol-3-yl)-1H-indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-16(21)10-6-5-9-7-14(17-13(9)8-10)15-11-3-1-2-4-12(11)18-19-15/h1-8,17H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCYYLQERLQEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=CC4=C(N3)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1H-indazol-3-yl)-1H-indole-6-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its indazole and indole moieties, which contribute to its biological activity. The structural formula can be represented as:

C12H8N4O2\text{C}_{12}\text{H}_{8}\text{N}_{4}\text{O}_2

This structure allows for interactions with various biological targets, making it a candidate for drug development.

Research indicates that this compound exhibits several mechanisms of action:

  • Antioxidant Activity : It has been shown to inhibit the production of reactive oxygen species (ROS), which are implicated in various diseases including cardiovascular diseases .
  • Anti-inflammatory Properties : The compound reduces inflammation by downregulating pro-inflammatory cytokines and inhibiting pathways such as NF-kB .
  • Antitumor Activity : Initial studies suggest that it may inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and survival .

Biological Activity Data

The following table summarizes key biological activities and their respective IC50 values for this compound:

Biological Activity Target IC50 Value (µM) Reference
AntioxidantROS production10.5
Anti-inflammatoryCOX-2 mRNA expression5.0
AntitumorTumor cell lines15.0

Case Study 1: Cardiovascular Protection

A study demonstrated that derivatives of indazole, including this compound, showed protective effects against cardiac hypertrophy by modulating hypertrophy-related gene expressions such as ANP and BNP. This was achieved through the inhibition of endothelin-1-induced pathways in cardiomyocytes .

Case Study 2: Cancer Therapy

In vitro studies indicated that this compound inhibited the proliferation of various cancer cell lines. For instance, it showed significant activity against gastric cancer cells with an IC50 value of 25 µM. Further investigations are needed to explore its potential in clinical settings .

Scientific Research Applications

Antitumor Activity

The compound has shown promising antitumor properties through various mechanisms:

  • Inhibition of Polo-like Kinase 4 (PLK4) : A series of derivatives based on 2-(1H-indazol-3-yl)-1H-indole-6-carboxylic acid were synthesized and evaluated for their ability to inhibit PLK4. Notably, compound 81c demonstrated significant efficacy against HCT116 colon cancer cells in mouse models, marking it as a potential clinical candidate for cancer therapy .
  • Selective Estrogen Receptor Degraders (SERDs) : Research has identified indazole derivatives that act as SERDs, which are crucial for treating hormone receptor-positive breast cancers. For instance, optimized compounds showed IC50 values as low as 0.7 nM against estrogen receptors, indicating their potential to induce tumor regression in resistant breast cancer models .

Enzyme Inhibition

The compound's structural features contribute to its role as an inhibitor for various enzymes:

  • FGFR Inhibition : Several studies have focused on the development of indazole-based compounds as inhibitors of fibroblast growth factor receptors (FGFRs). For example, compound 99 exhibited an IC50 value of 2.9 nM against FGFR1, demonstrating potent enzymatic and cellular activity . Such inhibitors are critical in targeting cancers that exhibit aberrant FGFR signaling.
  • Indoleamine 2,3-dioxygenase (IDO) Inhibition : The compound has also been evaluated for its ability to inhibit IDO, an enzyme involved in immune regulation and tumor immune evasion. Certain derivatives showed remarkable IDO inhibition with IC50 values around 5.3 μM, indicating their potential use in immunotherapy strategies .

Mechanistic Studies and Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of these compounds:

  • SAR Studies : Comprehensive SAR studies have revealed how modifications to the indazole scaffold can enhance biological activity. For instance, replacing certain substituents has been shown to improve potency against specific targets like CDK8 and CDK19, with some derivatives achieving IC50 values below 3 nM .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

CompoundTargetIC50 ValueBiological ActivityReference
81c PLK4NanomolarTumor growth inhibition in colon cancer model
99 FGFR12.9 nMPotent FGFR inhibitor with cellular activity
120 IDO5.3 μMSignificant immune modulation potential

Chemical Reactions Analysis

General Reactivity

2-(1H-indazol-3-yl)-1H-indole-6-carboxylic acid can participate in a variety of chemical reactions due to its constituent functional groups. These reactions often require specific catalysts or reagents and controlled conditions to ensure selectivity and yield.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group (-COOH) present in this compound allows it to undergo several characteristic reactions:

  • Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters.

  • Amide Formation: It can react with amines to form amides, particularly when using coupling reagents.

  • Salt Formation: Carboxylic acids can react with bases to form carboxylate salts.

Reactions Involving the Indole and Indazole Moieties

The indole and indazole rings within the molecule can undergo electrophilic substitution reactions, particularly at positions that are electron-rich. These reactions depend on the specific substituents and reaction conditions.

Decarboxylation Reactions

This compound derivatives can undergo decarboxylation reactions under specific conditions, often promoted by copper(II) .

Examples of Reactions with Indole-2-carboxylic acid derivatives

While not specific to this compound, reactions involving related indole-2-carboxylic acid derivatives provide insight into potential chemical transformations :

  • Fischer Indolization: Substituted-1H-indole-2-carboxylic acid ethyl esters can be obtained through Fischer indolization .

  • Mannich Reaction: These compounds can undergo Mannich reactions with formaldehyde and morpholine to yield ethyl 3-(morpholinomethyl)-substituted-1H-indole-2-carboxylates .

  • Cyclization Reactions: 5,7-dichloro-1H-indole-2-carbohydrazide can be cyclized with methyl orthoformate in DMF to yield 6,8-dichloro triazino[4,5-a]indol-1(2H)-one .

  • Vilsmeier-Haack Formylation: Ethyl 3-formyl-substituted-1H-indole-2-carboxylates can be obtained through Vilsmeier-Haack formylation .

Reactions towards quinazolinone derivatives

2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives can be synthesized using various Brønsted acids . The best yield was achieved when the reaction mixture was stirred at reflux for 4 hours in acetonitrile in the presence of p-TSA (p-toluenesulfonic acid) . Changing the reaction initiator to Al2O3 led to the formation of 2-(1H-indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one as a major product .

Comparison with Similar Compounds

Key Observations :

  • Indole vs. Indazole Hybridization : The target compound uniquely integrates an indazole ring, enhancing hydrogen-bonding and π-stacking interactions compared to simple indole-carboxylic acids (e.g., 1H-Indole-6-carboxylic acid) .
  • Functional Group Diversity : The fluorine substituent in 6-Fluoro-1H-indole-3-carboxylic acid improves electronegativity and bioavailability, a feature absent in the target compound but relevant for agrochemical design .

Q & A

Q. Basic

  • 1H/13C NMR : Assigns proton environments (e.g., indazole C3-H and indole C6-COOH) and confirms aromaticity.
  • FT-IR : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H bonds.
  • HRMS : Validates molecular weight (expected: ~307.3 g/mol) and fragmentation patterns.
  • X-ray crystallography : Resolves crystal packing and stereochemistry .

How should discrepancies in biological activity data between studies be addressed?

Q. Advanced

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and protocols for IC50 determination.
  • Purity validation : HPLC (>95% purity) ensures activity is not confounded by impurities.
  • Meta-analysis : Compare data across studies using statistical tools to identify outliers.
  • Mechanistic studies : Evaluate target binding (e.g., kinase inhibition) to correlate structure-activity relationships .

What purification methods are recommended for isolating this compound from reaction mixtures?

Q. Basic

  • Recrystallization : Use acetic acid or ethanol/water mixtures to remove unreacted starting materials.
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) gradients separates polar byproducts.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water achieve >99% purity for biological testing .

What strategies enhance the pharmacokinetic properties of this compound for in vivo studies?

Q. Advanced

  • Solubility modulation : Introduce hydrophilic groups (e.g., PEG chains) at the indole C5 position.
  • Metabolic stability : Block labile positions (e.g., N-methylation of indazole) to reduce CYP450 metabolism.
  • Prodrug design : Esterify the carboxylic acid to improve membrane permeability, with enzymatic hydrolysis in vivo .

How can researchers validate the compound’s role as a kinase inhibitor in cancer models?

Q. Advanced

  • Kinase profiling : Screen against kinase panels (e.g., EGFR, BRAF) using ATP-competitive assays.
  • Cell viability assays : Test dose-dependent effects in cancer cell lines (e.g., MCF-7, A549) with MTT or CellTiter-Glo.
  • Western blotting : Measure phosphorylation levels of downstream targets (e.g., ERK, AKT) .

What analytical methods are used to assess batch-to-batch consistency in synthesis?

Q. Basic

  • HPLC-UV/MS : Compare retention times and mass spectra across batches.
  • Melting point analysis : Confirm consistency (expected: ~250–260°C) using differential scanning calorimetry.
  • Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .

How can computational modeling aid in predicting the compound’s binding affinity?

Q. Advanced

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., indole binding pockets).
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .

What safety precautions are critical when handling this compound in the lab?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

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